molecular formula C19H20N4O B3565336 5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}quinolin-8-ol CAS No. 618859-53-3

5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}quinolin-8-ol

Cat. No.: B3565336
CAS No.: 618859-53-3
M. Wt: 320.4 g/mol
InChI Key: UPUZGHCRYUIOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}quinolin-8-ol is an organic compound that features a quinoline core substituted with a piperazine ring and a pyridine moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}quinolin-8-ol typically involves multi-step reactionsThe reaction conditions often include the use of organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide, and may require catalysts or reagents like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various functional groups onto the quinoline or piperazine rings .

Scientific Research Applications

5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}quinolin-8-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}quinolin-8-ol include:

Uniqueness

What sets this compound apart is its unique combination of a quinoline core with a piperazine ring and a pyridine moiety.

Properties

IUPAC Name

5-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-17-7-6-15(16-4-3-9-21-19(16)17)14-22-10-12-23(13-11-22)18-5-1-2-8-20-18/h1-9,24H,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUZGHCRYUIOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C3C=CC=NC3=C(C=C2)O)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}quinolin-8-ol
Reactant of Route 2
Reactant of Route 2
5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}quinolin-8-ol
Reactant of Route 3
Reactant of Route 3
5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}quinolin-8-ol
Reactant of Route 4
Reactant of Route 4
5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}quinolin-8-ol
Reactant of Route 5
Reactant of Route 5
5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}quinolin-8-ol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}quinolin-8-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.